molecular formula C9H9BrF2O B1390735 4-Ethoxy-3,5-difluorobenzyl bromide CAS No. 1017779-38-2

4-Ethoxy-3,5-difluorobenzyl bromide

Cat. No.: B1390735
CAS No.: 1017779-38-2
M. Wt: 251.07 g/mol
InChI Key: SFMOQKHETBGLAR-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C9H9BrF2O. It is characterized by the presence of an ethoxy group, two fluorine atoms, and a bromomethyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-difluorobenzyl bromide typically involves the bromination of 4-ethoxy-3,5-difluorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. It can also participate in Suzuki–Miyaura coupling reactions, where it acts as an electrophilic partner .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluorobenzyl bromide in chemical reactions involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then undergo further reactions with nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-3,5-difluorobenzyl bromide is unique due to the combination of the ethoxy group and the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

5-(bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMOQKHETBGLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256735
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-38-2
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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